![molecular formula C19H31N3O2 B5543949 N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

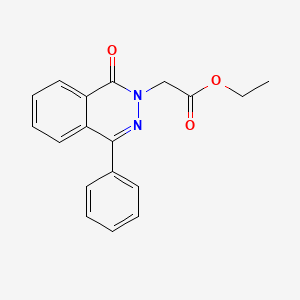

The synthesis of compounds related to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide involves various organic synthesis techniques. For instance, the Bischler-Napieralski reaction has been employed for the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to form related piperazine structures (Browne, Skelton, & White, 1981). This type of reaction provides a basis for synthesizing complex structures found in medicinal compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has been analyzed using X-ray crystallography, which confirms configurations and arrangements of atoms within the molecule, establishing structural features critical for their biological activities (Browne, Skelton, & White, 1981).

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Affinity and PET Imaging

Studies have identified derivatives similar to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide displaying moderate affinity for dopamine D(3) receptors, which suggests potential applications in neuroimaging and the study of neurological disorders. Modifications in the aromatic ring linked to the N-1 piperazine ring have led to compounds with high selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors, making them valuable candidates for positron emission tomography (PET) imaging due to their affinity values and lipophilicity properties (Leopoldo et al., 2002).

Metabolic Pathways in Clinical Development

Research into the oxidative metabolism of novel antidepressants structurally related to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has shown the involvement of various cytochrome P450 enzymes. These findings are crucial for understanding the metabolic pathways and potential interactions of new therapeutic agents in clinical development (Hvenegaard et al., 2012).

Analgesic and Antidepressive Effects

Compounds such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide have shown good oral bioavailability and effects in analgesic and antidepressive models in rats. Their analgesic effects, mediated by δ-opioid receptors, suggest a potential for chronic pain treatment. Such studies underline the therapeutic promise of N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide derivatives in pain management and mood disorders (Nozaki et al., 2012).

Anti-Acetylcholinesterase Activity

Investigations into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed significant anti-acetylcholinesterase (anti-AChE) activity, highlighting the role of such compounds in developing antidementia agents. These findings contribute to the understanding of how structural modifications can enhance biological activity and may inform the design of new treatments for cognitive disorders (Sugimoto et al., 1990).

Eigenschaften

IUPAC Name |

N-[(1,4-dimethylpiperazin-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O2/c1-19(2,24)10-9-15-5-7-16(8-6-15)18(23)20-13-17-14-21(3)11-12-22(17)4/h5-8,17,24H,9-14H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGIIDUGMYHLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2CN(CCN2C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)